molecular formula C20H22ClFN4O3S2 B2383068 N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215557-23-5

N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2383068
CAS No.: 1215557-23-5
M. Wt: 484.99
InChI Key: WEALLFYTMBKJGP-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride is a benzothiazole-derived acetamide featuring a nitro group at the 6-position of the benzothiazole ring, a 4-fluorophenylthio moiety, and a dimethylaminopropyl side chain. The hydrochloride salt enhances solubility, a common modification for bioactive molecules.

Key structural features:

  • Benzothiazole core: Substituted with a nitro group (electron-withdrawing) at position 4.
  • Thioether linkage: Attached to a 4-fluorophenyl group.
  • Acetamide backbone: Dual substitution with a dimethylaminopropyl chain and the benzothiazole ring.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S2.ClH/c1-23(2)10-3-11-24(19(26)13-29-16-7-4-14(21)5-8-16)20-22-17-9-6-15(25(27)28)12-18(17)30-20;/h4-9,12H,3,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEALLFYTMBKJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CSC3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H25ClFN3OS2
  • Molecular Weight : 454.02 g/mol
  • Purity : Typically 95% .

The compound's biological activity is primarily attributed to its interactions with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. Its structure suggests potential inhibitory effects on specific kinases and receptors, particularly those related to inflammatory responses and cell proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameIC50 (µM)Cancer TypeMechanism of Action
Thiazole derivative 8h0.5LeukemiaInhibition of Th17 cell differentiation
N-(5-(arylcarbonyl)thiazol-2-yl)amide1.0Solid tumorsInduction of apoptosis
N-(3-(dimethylamino)propyl)-2-thiazole amides0.3VariousInhibition of kinase activity

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties, as indicated by studies on related thiazole derivatives that inhibit pro-inflammatory cytokines and reduce inflammation in animal models . These effects are crucial for developing treatments for autoimmune diseases and chronic inflammatory conditions.

Case Studies

  • Experimental Autoimmune Encephalomyelitis (EAE) :
    • In a study involving EAE models, thiazole derivatives demonstrated significant efficacy in reducing disease severity when administered orally, suggesting a potential therapeutic application for neurological disorders .
  • Collagen-Induced Arthritis (CIA) :
    • Similar compounds were tested in CIA models, showing reduced inflammation and joint damage, which further supports their anti-inflammatory potential .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The nitro group at position 6 distinguishes the target compound from analogs with other substituents (Table 1).

Compound Name Benzothiazole Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 6-Nitro C₂₀H₂₁ClFN₃O₃S₂* 501.5 (HCl salt)
2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide HCl 6-Nitro C₂₀H₂₁Cl₂N₃O₃S₂ 501.5
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide 6-Trifluoromethyl C₁₇H₁₄F₃N₂O₂S 382.4
N-(6-Fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide HCl 6-Fluoro C₁₉H₂₀ClFN₂OS 398.9
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Not applicable (thiazole) C₁₁H₈Cl₂N₂OS 303.2

*Note: The target compound’s molecular formula includes a hydrochloride salt.

Key Observations :

  • The 6-nitro group in the target compound may enhance electrophilicity compared to electron-donating groups (e.g., methoxy in ) or halogens (e.g., fluoro in ).
  • Trifluoromethyl substituents (as in ) introduce strong hydrophobicity and metabolic stability, whereas nitro groups may influence redox properties.

Thioether Group Variations

The 4-fluorophenylthio moiety in the target compound contrasts with other arylthio or alkylthio groups (Table 2).

Compound Name Thioether Substituent Melting Point (°C) Synthesis Yield (%) Reference
Target Compound 4-Fluorophenyl Not reported Not reported
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)acetamide 4-Chlorobenzylidene 186–187 90
2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide HCl 4-Chlorophenyl Not reported Not reported
2-(Phenylsulfonyl)-N-(4-(chloromethyl)thiazol-2-yl)acetamide Phenylsulfonyl Not reported Not reported

Key Observations :

  • Fluorine in the target’s thioether group may improve bioavailability and binding specificity compared to bulkier substituents (e.g., chlorobenzylidene in ).
  • Chlorophenyl analogs (e.g., ) share similar electronic profiles but differ in steric and lipophilic effects.

Side Chain and Acetamide Backbone Modifications

The dimethylaminopropyl side chain in the target compound is distinct from other alkyl or aromatic substituents (Table 3).

Compound Name Side Chain/Backbone Feature Notable Properties Reference
Target Compound Dimethylaminopropyl Enhanced solubility (HCl salt)
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide HCl 3-Phenylpropanamide Higher lipophilicity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl-thiazolyl Crystalline stability
N-(4-Sulfamoylphenyl)-2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)acetamide Sulfamoylphenyl Potential sulfonamide bioactivity

Key Observations :

  • The dimethylaminopropyl chain likely contributes to basicity and water solubility (via HCl salt formation), contrasting with lipophilic chains (e.g., 3-phenylpropanamide in ).
  • Sulfamoyl or thiazolyl substituents (as in ) introduce hydrogen-bonding capabilities, which may influence target binding.

Pharmacological and Functional Implications

  • Benzothiazole derivatives are investigated for antimicrobial, anticancer, and anti-inflammatory activities .
  • The nitro group may act as a prodrug moiety (reducible to amine in vivo) or participate in redox reactions.
  • Fluorine substitution often enhances metabolic stability and membrane permeability .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, typically including:

  • Amide coupling : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amines under anhydrous conditions .
  • Thioether formation : Using nucleophilic substitution between a thiol (e.g., 4-fluorothiophenol) and an alkyl halide or activated intermediate .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
    Yield optimization : Control reaction temperature (e.g., 0–5°C for sensitive steps), use catalysts like triethylamine for amide bond formation, and monitor progress via TLC .

Basic: Which spectroscopic and computational methods are critical for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) and aromatic/amide carbons .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray crystallography : Resolve 3D conformation and bond angles for nitrobenzo[d]thiazole and acetamide moieties .
  • Computational validation : Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes .

Advanced: How can researchers design pharmacological profiling studies to evaluate target engagement?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with potential targets (e.g., kinases or GPCRs). Focus on the nitrobenzo[d]thiazole core’s π-π stacking and the dimethylamino group’s hydrogen bonding .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
    • Cellular uptake : Quantify intracellular concentrations using LC-MS/MS in cell lines (e.g., HEK293 or HeLa) .
  • Counter-screen selectivity : Test against off-target panels (e.g., CEREP Psychoactive Drug Screening Program) .

Advanced: How should contradictory data on solubility versus bioactivity be resolved?

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanoparticles (e.g., PLGA encapsulation) to maintain activity in aqueous media .
  • Pro-drug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve permeability while retaining target binding .
  • Data reconciliation : Perform dose-response curves under standardized solubility conditions and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Advanced: What mechanistic studies are needed to elucidate the role of the nitro group in bioactivity?

  • Nitroreductase assays : Incubate with NADPH-dependent enzymes (e.g., E. coli nitroreductase) to detect reduced metabolites via LC-MS .
  • Electrochemical analysis : Measure redox potentials (cyclic voltammetry) to assess nitro group’s electron-withdrawing effects .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., -NO₂ → -NH₂ or -CF₃) and compare cytotoxicity/proteomic profiles .

Advanced: How can researchers address discrepancies in reported IC₅₀ values across cell lines?

  • Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 72-hour exposures) .
  • Mechanistic deconvolution : Perform RNA-seq or phosphoproteomics to identify cell line-specific signaling pathways affected by the compound .
  • Validate with isogenic models : Compare activity in wild-type vs. CRISPR-edited cell lines (e.g., p53 KO) to isolate genetic dependencies .

Advanced: What strategies are recommended for improving metabolic stability in preclinical models?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Modify labile groups (e.g., replace thioether with sulfone) .
  • CYP450 inhibition screening : Identify metabolic hotspots using recombinant CYP isoforms (e.g., CYP3A4/2D6) .
  • In silico predictions : Apply ADMET predictors (e.g., SwissADME) to prioritize analogs with lower topological polar surface area (<90 Ų) .

Advanced: How can crystallographic data resolve ambiguities in tautomeric forms of the benzo[d]thiazole ring?

  • X-ray diffraction : Collect high-resolution (<1.0 Å) data to map electron density and confirm tautomeric states (e.g., enol vs. keto forms) .
  • Neutron crystallography : Resolve hydrogen atom positions in deuterated crystals for unambiguous assignment .
  • DFT-based energy calculations : Compare relative stability of tautomers using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets .

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